molecular formula C9H10BrF3N2O2 B2503768 ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 354989-32-5

ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2503768
CAS No.: 354989-32-5
M. Wt: 315.09
InChI Key: RQQFMFUIFOHFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS: 354989-32-5) is a pyrazole-derived compound with the molecular formula C₉H₁₀BrF₃N₂O₂ and a molecular weight of 315.09 g/mol . It is synthesized via nucleophilic substitution, where 3-methyl-5-(trifluoromethyl)pyrazole reacts with ethyl chloroacetate in the presence of potassium carbonate and dimethylformamide (DMF), yielding a light yellow liquid with an 80.6% efficiency . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in constructing bioactive molecules like anti-inflammatory agents and fungicides . Its structural uniqueness lies in the trifluoromethyl group at position 3, a bromine atom at position 4, and a methyl group at position 5 of the pyrazole ring, enhancing its reactivity and stability .

Properties

IUPAC Name

ethyl 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF3N2O2/c1-3-17-6(16)4-15-5(2)7(10)8(14-15)9(11,12)13/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFMFUIFOHFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C(F)(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354989-32-5
Record name ethyl 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Trifluoromethyl-Containing Precursors

The pyrazole ring is constructed via cyclocondensation between α,β-unsaturated trifluoromethyl ketones and hydrazines. For example, 1,1,1-trifluoro-4-methoxy-3-penten-2-one reacts with methylhydrazine to form 5-methyl-3-(trifluoromethyl)-1H-pyrazole. This method adapts protocols from trifluoromethylpyrazole syntheses.

Representative Procedure :

  • Combine 1,1,1-trifluoro-4-methoxy-3-penten-2-one (10 mmol) and methylhydrazine (12 mmol) in ethanol.
  • Reflux at 80°C for 6–8 hours.
  • Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane, 1:10).

Yield : 65–75% (reported for analogous compounds).

Bromination at Position 4

Bromination is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The electron-deficient nature of the trifluoromethyl group directs bromination to position 4.

Optimized Bromination Protocol :

  • Dissolve 5-methyl-3-(trifluoromethyl)-1H-pyrazole (5 mmol) in dry CCl₄.
  • Add NBS (5.5 mmol) and a catalytic amount of benzoyl peroxide.
  • Reflux at 85°C for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 15:1).

Yield : 70–80%.

Alkylation with Ethyl Chloroacetate

N-1 Functionalization

The ethyl acetate group is introduced via nucleophilic substitution at the pyrazole’s N-1 position. Ethyl chloroacetate serves as the alkylating agent, with bases such as potassium carbonate facilitating deprotonation.

Standard Alkylation Procedure :

  • Suspend 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole (5 mmol) in anhydrous DMF.
  • Add K₂CO₃ (10 mmol) and ethyl chloroacetate (6 mmol).
  • Stir at 60°C for 12 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 5:1).

Yield : 60–70%.

Reaction Optimization

Key parameters influencing yield and selectivity:

Parameter Tested Range Optimal Condition Impact on Yield
Base K₂CO₃, NaH, DBU K₂CO₃ Maximizes N-1 selectivity
Solvent DMF, THF, Acetone DMF Enhances solubility
Temperature (°C) 25–80 60 Balances rate and side reactions
Molar Ratio (Pyrazole:Chloroacetate) 1:1–1:1.5 1:1.2 Minimizes excess reagent

Critical Observations :

  • Base Selection : Stronger bases (e.g., NaH) promote over-alkylation, while K₂CO₃ ensures monoalkylation.
  • Solvent Effects : Polar aprotic solvents like DMF improve reagent solubility and reaction homogeneity.

Alternative Synthetic Routes

One-Pot Bromination-Alkylation

A streamlined approach combines bromination and alkylation in a single pot, reducing purification steps.

Procedure :

  • Perform bromination as in Section 2.2.
  • Without isolating the pyrazole intermediate, add ethyl chloroacetate and K₂CO₃ directly to the reaction mixture.
  • Heat at 60°C for 12 hours.

Yield : 50–55% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Conditions :

  • 100°C, 300 W, 30 minutes.
    Yield : 68% (comparable to conventional heating).

Characterization and Analytical Data

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.29 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.42 (s, 3H, CH₃), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 4.89 (s, 2H, NCH₂), 7.92 (s, 1H, pyrazole-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -58.9 (CF₃).
  • HRMS : m/z calc. for C₉H₁₀BrF₃N₂O₂ [M+H]⁺: 315.09; found: 315.08.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at N-2 is suppressed by:

  • Using bulky bases (e.g., K₂CO₃ instead of NaOH).
  • Maintaining stoichiometric control of ethyl chloroacetate.

Purification Difficulties

The compound’s lipophilic nature necessitates optimized chromatography:

  • Eluent System : Hexane/ethyl acetate (gradient from 10:1 to 5:1).
  • Silica Gel Pretreatment : Deactivation with 5% H₂O improves resolution.

Chemical Reactions Analysis

Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Physical Properties

  • Appearance: White powder
  • Melting Point: 126.0 - 136.0 °C
  • Purity: ≥96% (GC)

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies indicate that modifications in the pyrazole structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent in preliminary studies. By inhibiting specific enzymes involved in inflammatory pathways, it could serve as a therapeutic option for treating conditions like arthritis or other inflammatory diseases .

Case Study: Synthesis and Characterization

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound. These derivatives were characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming their structural integrity and potential biological activity .

Herbicidal Activity

This compound has been investigated for its herbicidal properties. Research indicates that compounds with trifluoromethyl groups can enhance herbicidal activity due to increased lipophilicity, allowing better penetration into plant tissues. Field trials have shown promising results in controlling weed species without harming crops .

Synthesis of Functional Materials

The unique properties of this compound make it suitable for synthesizing functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and material fabrication .

Case Study: Coordination Complexes

A recent study investigated the use of this compound in forming metal-organic frameworks (MOFs). The resulting materials demonstrated enhanced stability and catalytic activity in organic transformations, showcasing the compound's versatility beyond traditional applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentEffective against E. coli and P. aeruginosa
Anti-inflammatory PropertiesPotential therapeutic candidate
AgrochemicalsHerbicidePromising results in field trials
Material ScienceCoordination ComplexesEnhanced stability and catalytic activity

Mechanism of Action

The mechanism of action of ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the trifluoromethyl group can enhance binding affinity and selectivity towards these targets. The bromine atom and other functional groups may also contribute to the compound’s overall activity by participating in various interactions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues differ in substituent positions or functional groups, which significantly influence their physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Pyrazole Ring) Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate 4-Br, 5-CH₃, 3-CF₃ 315.09 High reactivity in substitution reactions; agrochemical intermediate
Ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate 3-CH₃, 5-CF₃ 250.48 Lacks bromine; lower molecular weight; used in fungicide synthesis
4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one 4-Br, 5-BrCH₂, 1-CH₃ 381 (M+H) Dual bromine substituents; antiviral activity
Celecoxib derivatives (e.g., N-(3-substituted aryl-4-oxo-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-CF₃-1H-pyrazol-1-yl]benzenesulfonamides) 3-CF₃, 5-aryl Varies (e.g., ~450–500) Anti-inflammatory, anticancer, and anti-HCV activities
[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Carboxylic acid derivative 287.05 Solid intermediate; broader solubility for drug formulations

Physicochemical Properties

  • Solubility : The ethyl ester group in the target compound increases lipophilicity compared to its carboxylic acid analogue, favoring membrane penetration in agrochemicals .
  • Thermal Stability: The trifluoromethyl group contributes to thermal stability, while bromine increases density and melting points relative to non-halogenated analogues .

Research Findings and Trends

Recent studies highlight the trifluoromethylpyrazole scaffold’s versatility. For example:

  • Antiviral Potential: Brominated pyrazoles (e.g., Example 5.24, m/z 381) inhibit viral proteases due to halogen-mediated hydrophobic interactions .
  • Sustainability : The target compound’s synthesis avoids toxic solvents (e.g., THF in ), aligning with green chemistry trends .

Biological Activity

Ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate (CAS Number: 354989-32-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies, including case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrF3N2O2C_9H_{10}BrF_3N_2O_2, with a molecular weight of approximately 303.09 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies indicated that compounds containing the pyrazole scaffold can inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) effectively. This compound was evaluated alongside other derivatives, demonstrating promising results in inducing apoptosis and inhibiting cell cycle progression at micromolar concentrations .

The mechanism through which this compound exerts its anticancer effects involves:

  • Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may act as a microtubule-destabilizing agent, interfering with mitotic spindle formation during cell division .
  • Apoptosis Induction : Studies have shown that it enhances caspase activity, leading to increased apoptosis in cancer cells. This was evidenced by morphological changes observed under microscopy and increased caspase-3 activation at higher concentrations .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MDA-MB-231 and HepG2 cells
Apoptosis InductionIncreased caspase activity
Microtubule DestabilizationEffective at micromolar concentrations

Case Study 1: Breast Cancer Cell Lines

In a controlled study, this compound was administered to MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was linked to its effect on microtubules .

Case Study 2: In Vivo Studies

Another study evaluated the in vivo efficacy of pyrazole derivatives in animal models of cancer. This compound showed a notable reduction in tumor size when administered orally over a period of four weeks, demonstrating its potential as an effective therapeutic agent against solid tumors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.